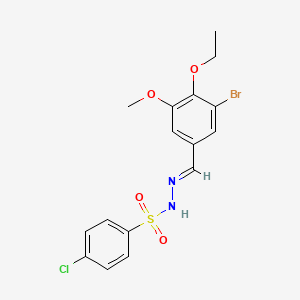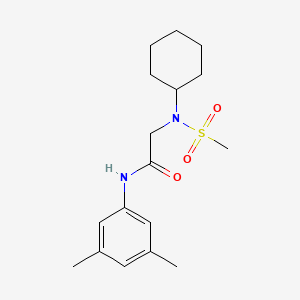
4-tert-butyl-N-(2,6-difluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(2,6-difluorophenyl)benzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, which is a member of the P2X family of ion channels. The P2X7 receptor is expressed in a variety of cells, including immune cells, and is involved in the regulation of inflammation and immune responses. A-438079 has been shown to have potential therapeutic applications in the treatment of various inflammatory and immune-related diseases.
Mecanismo De Acción
4-tert-butyl-N-(2,6-difluorophenyl)benzamide acts as a selective antagonist of the P2X7 receptor, which is involved in the regulation of inflammation and immune responses. By blocking the activation of the P2X7 receptor, 4-tert-butyl-N-(2,6-difluorophenyl)benzamide inhibits the release of pro-inflammatory cytokines and other mediators of inflammation. 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has also been shown to modulate immune cell function, including the regulation of T cell activation and differentiation.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2,6-difluorophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has been shown to have analgesic effects in animal models of pain. 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has also been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor in experimental settings. 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. One limitation of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide is its potential for off-target effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide. One area of interest is the development of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide as a therapeutic agent for the treatment of inflammatory and immune-related diseases. Further studies are needed to determine the safety and efficacy of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide in human subjects. Another potential future direction is the study of the P2X7 receptor and its role in various physiological processes, including pain, neuroinflammation, and immune cell function. The development of new and more selective P2X7 receptor antagonists may also be an area of interest for future research.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide involves several steps, starting with the reaction of 2,6-difluoroaniline with tert-butylchloroformate to form 2,6-difluoro-N-tert-butoxycarbonylaniline. This intermediate is then reacted with 4-aminobenzamide to form 4-tert-butyl-N-(2,6-difluorophenyl)benzamide. The synthesis of 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has been described in detail in several publications.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(2,6-difluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and neuroinflammation. 4-tert-butyl-N-(2,6-difluorophenyl)benzamide has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the regulation of immune cell function.
Propiedades
IUPAC Name |
4-tert-butyl-N-(2,6-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c1-17(2,3)12-9-7-11(8-10-12)16(21)20-15-13(18)5-4-6-14(15)19/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCITDTXWZPKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)




![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)


![5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)
![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)